molecular formula C9H18N2O3 B13037176 N-methoxy-N-methyl-3-morpholinopropanamide

N-methoxy-N-methyl-3-morpholinopropanamide

Katalognummer: B13037176
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: RPWPFGIWKSKWKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methoxy-N-methyl-3-morpholinopropanamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-methoxy-N-methyl-3-morpholinopropanamide can be synthesized through several methods. One common approach involves the reaction of N-methoxy-N-methylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-methoxy-N-methyl-3-morpholinopropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce various amines .

Wirkmechanismus

The mechanism by which N-methoxy-N-methyl-3-morpholinopropanamide exerts its effects involves its interaction with specific molecular targets. The morpholine ring allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methoxy-N-methyl-3-morpholinopropanamide is unique due to the combination of the N-methoxy-N-methyl group and the morpholine ring. This structural feature imparts distinct reactivity and interaction capabilities, making it valuable in various chemical and biological applications .

Eigenschaften

Molekularformel

C9H18N2O3

Molekulargewicht

202.25 g/mol

IUPAC-Name

N-methoxy-N-methyl-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C9H18N2O3/c1-10(13-2)9(12)3-4-11-5-7-14-8-6-11/h3-8H2,1-2H3

InChI-Schlüssel

RPWPFGIWKSKWKY-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)CCN1CCOCC1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.